molecular formula C11H14F3NO B1362155 N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine CAS No. 1001541-07-6

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine

Cat. No.: B1362155
CAS No.: 1001541-07-6
M. Wt: 233.23 g/mol
InChI Key: UYYALXLYWVCFOT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine typically involves the reaction of 3-(trifluoromethyl)phenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate, and the process may involve heating the reactants to facilitate the formation of the desired product. The reaction can be represented as follows:

3-(trifluoromethyl)phenol+N,N-dimethylethanolamineK2CO3This compound\text{3-(trifluoromethyl)phenol} + \text{N,N-dimethylethanolamine} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 3-(trifluoromethyl)phenol+N,N-dimethylethanolamineK2​CO3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The trifluoromethyl group or other substituents on the phenoxy ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • N,N-Dimethyl-4-(trifluoromethyl)phenoxy)ethanamine
  • N,N-Dimethyl-2-(trifluoromethyl)phenoxy)ethanamine

Uniqueness

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which imparts distinct physicochemical properties and potential applications compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYALXLYWVCFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358339
Record name N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001541-07-6
Record name N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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